3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22(2)17-5-3-4-15(11-17)19(23)21-12-14-6-8-20-18(10-14)16-7-9-24-13-16/h3-11,13H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFLOJAOHTBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Dimethylation
The synthesis begins with 3-nitrobenzoic acid, which undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere to yield 3-aminobenzoic acid. Subsequent dimethylation is achieved via reductive amination, where the amine reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at room temperature. The resulting 3-(dimethylamino)benzoic acid is isolated in 85–90% yield after recrystallization from ethanol.
Activation to Acid Chloride
Conversion to the acid chloride is critical for amide bond formation. Treatment with thionyl chloride (SOCl2) in dichloromethane (DCM) at reflux for 4 hours furnishes 3-(dimethylamino)benzoyl chloride, which is used directly without isolation due to its hygroscopic nature.
Preparation of (2-(Thiophen-3-yl)Pyridin-4-yl)Methylamine
Palladium-Catalyzed Cross-Coupling for Pyridine-Thiophene Bond Formation
The pyridine-thiophene bond is constructed via Suzuki-Miyaura coupling. 4-Bromo-2-(iodomethyl)pyridine is reacted with thiophen-3-ylboronic acid in a mixture of 1,4-dioxane and aqueous sodium carbonate (Na2CO3) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as the catalyst. The reaction proceeds at 90°C for 12 hours, yielding 2-(thiophen-3-yl)pyridin-4-yl)methanol after column chromatography (silica gel, ethyl acetate/hexane).
Conversion of Alcohol to Amine
The methanol intermediate is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM, followed by reductive amination with ammonium acetate (NH4OAc) and sodium triacetoxyborohydride (NaBH(OAc)3) in acetonitrile. This one-pot procedure provides (2-(thiophen-3-yl)pyridin-4-yl)methylamine in 70–75% yield.
Amide Bond Formation
The final step involves coupling the acid chloride with the amine fragment. A solution of 3-(dimethylamino)benzoyl chloride in DCM is added dropwise to a stirred mixture of (2-(thiophen-3-yl)pyridin-4-yl)methylamine and triethylamine (Et3N) at 0°C. The reaction is warmed to room temperature and stirred for 24 hours, after which the product is extracted with DCM, washed with brine, and purified via flash chromatography (silica gel, methanol/DCM) to afford the title compound in 65–70% yield.
Alternative Synthetic Routes and Optimization
Sonogashira Coupling for Alkyne Intermediates
An alternative approach employs Sonogashira coupling to install the thiophene group. Ethynylthiophene is reacted with 4-bromo-2-(iodomethyl)pyridine using PdCl2(PPh3)2 and copper(I) iodide (CuI) in DMF with diisopropylethylamine (DIPEA) as the base. The alkyne intermediate is hydrogenated over Lindlar catalyst to yield the pyridine-thiophene fragment, which is subsequently aminated as described earlier.
Microwave-Assisted Amination
Recent advancements utilize microwave irradiation to accelerate the amination step. Heating the aldehyde intermediate with ammonium acetate and NaBH(OAc)3 at 100°C for 30 minutes under microwave conditions reduces reaction time and improves yield to 80%.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO- d6): δ 8.52 (d, J = 5.2 Hz, 1H, pyridine-H), 7.98 (s, 1H, thiophene-H), 7.75 (d, J = 8.0 Hz, 1H, benzamide-H), 7.62 (m, 2H, benzamide-H), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.32 (t, J = 7.6 Hz, 1H, benzamide-H), 6.95 (s, 1H, thiophene-H), 4.65 (s, 2H, CH2NH), 3.12 (s, 6H, N(CH3)2).
13C NMR (100 MHz, DMSO- d6): δ 167.8 (C=O), 152.3 (pyridine-C), 142.1 (thiophene-C), 135.6–122.4 (aromatic-C), 44.9 (CH2NH), 40.3 (N(CH3)2).
Purity and Yield Optimization
Purification via preparative HPLC (C18 column, acetonitrile/water) achieves >98% purity, as confirmed by LC-MS (ESI+): m/z 352.2 [M+H]+. Yield optimization studies indicate that maintaining anhydrous conditions during amide coupling and using freshly distilled DMF improve reproducibility.
Challenges and Troubleshooting
Byproduct Formation in Coupling Reactions
Competitive Ullmann coupling during Sonogashira reactions is mitigated by strict control of copper stoichiometry and reaction temperature. Additionally, degassing solvents with argon minimizes oxidative side reactions.
Amine Oxidation
The methylamine intermediate is prone to oxidation during storage. Stabilization is achieved by storing the compound under nitrogen at −20°C and incorporating 0.1% w/v ascorbic acid as an antioxidant.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow chemistry is proposed to enhance safety and efficiency. Microreactors facilitate exothermic amide bond formation and reduce reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes, depending on the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Physicochemical and Spectroscopic Data
Table 2: Physical and Spectral Properties
Key Observations :
- Molecular Weight : The target compound (375.5 g/mol) is smaller than diazepane-containing analogs (e.g., 9h at 513.7 g/mol), suggesting better membrane permeability .
- Spectral Signatures: Thiophene protons in 5b (δ 8.12) and pyridine signals in GR125743 (δ 8.45) highlight electronic environments distinct from the target’s dimethylamino-proton resonance (unreported) .
Biological Activity
The compound 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide , often referred to as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a dimethylamino group and a thiophen-pyridine moiety. Its molecular formula is , and it exhibits properties typical of compounds with heteroaromatic systems, which can influence its interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit promising anticancer properties. For instance, studies have shown that modifications in the benzamide structure can lead to significant inhibition of cancer cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that the compound may also possess antimicrobial activity against various bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are under investigation, particularly in models of chronic inflammation where benzamide derivatives have shown efficacy in reducing pro-inflammatory cytokine levels.
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of various benzamide derivatives against breast cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-thiophene counterparts, suggesting a structure-activity relationship that merits further exploration .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzamide derivatives, including those with dimethylamino groups. Results showed significant activity against Gram-positive bacteria, highlighting the importance of functional group positioning in enhancing biological activity .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents byproducts |
| Solvent | DMF/THF (1:1) | Enhances solubility |
| Catalyst Loading | 5 mol% Pd/C | Reduces reaction time |
Advanced: What strategies are employed to assess the compound's interaction with biological targets?
Answer:
- Biochemical Assays:
- Cellular Assays:
- Computational Modeling:
Advanced: How to address discrepancies in biological activity data across different studies?
Answer:
- Assay Validation:
- Structural Analog Comparison:
- Test derivatives (e.g., furan vs. thiophene substitution) to isolate pharmacophore contributions .
- Meta-Analysis:
- Compare data across studies using standardized metrics (e.g., logP, IC50 normalized to cell density) .
Example: A study reporting low IC50 in leukemia cells but high IC50 in solid tumors may reflect differences in membrane permeability, warranting logP adjustment .
Advanced: What in vivo models are appropriate for evaluating the compound's therapeutic potential?
Answer:
- Xenograft Models:
- Pharmacokinetics (PK):
- Toxicity Screening:
Q. Table 2: In Vivo Study Design
| Model | Endpoint | Dose (mg/kg) |
|---|---|---|
| HCT-116 xenograft | Tumor volume reduction | 30, PO |
| C57BL/6 mice | Plasma t1/2 | 10, IV |
Advanced: How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data?
Answer:
- Crystallography: Obtain co-crystal structures with target proteins (e.g., HDAC-ligand complexes) to validate binding hypotheses .
- Free Energy Perturbation (FEP): Computational simulations to predict substituent effects on binding affinity .
- Proteomics: SILAC-based profiling to identify off-target interactions affecting SAR interpretations .
Example: A dimethylamino group may enhance solubility but reduce membrane permeability, explaining conflicting potency in cellular vs. enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
